molecular formula C12H13N3O B1281693 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one CAS No. 77375-77-0

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No. B1281693
CAS RN: 77375-77-0
M. Wt: 215.25 g/mol
InChI Key: PTGCEEXLJALFJU-UHFFFAOYSA-N
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Description

The compound "2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one" is a derivative of the pyridazinone family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various derivatives of related structures and their biological activities, such as anti-elastase, neurotropic, and anti-microbial properties. These studies provide a context for understanding the potential applications and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds between amino acids or dipeptides and a benzoxazinone moiety, as seen in the synthesis of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives . Another relevant synthesis involves a one-pot ternary condensation to produce thiazolo-triazine derivatives . These methods suggest that the synthesis of "2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one" could potentially involve similar condensation reactions or the formation of amide bonds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and XRD . Additionally, DFT modeling has been used to optimize the molecular structure and predict vibrational spectra and optical properties . These techniques could be applied to "2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one" to gain insights into its molecular structure and electronic properties.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions, including the formation of Schiff bases and subsequent reduction , as well as reactions with triethyl orthoformate, hydrazine hydrate, and various halides to yield a range of derivatives . These reactions indicate the reactivity of the pyridine and pyridazinone moieties, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored, with some compounds exhibiting suitable optical bandgaps for optoelectronic applications . The anti-microbial screening of Schiff bases derived from quinazolinones revealed that some compounds have significant anti-fungal and anti-bacterial activities . These findings suggest that "2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one" may also possess unique physical properties and biological activities that could be explored further.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one and its derivatives are explored for their chemical reactivity and potential applications in synthetic chemistry. For instance, 2-Cyanopyridazin-3(2H)-ones are identified as novel, effective, selective, and electrophilic cyanating agents, demonstrating their utility in the chemoselective cyanation of various nucleophiles in water or organic solvents, offering a wide range of applications in chemical synthesis (Kim et al., 2005).

Biological Activities

The biological activities of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one derivatives are a significant area of research. A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives synthesized from previous work showed good in vitro insecticidal activity against Plutella xylostella, indicating potential applications in agricultural pest control (Wu et al., 2012).

Anti-inflammatory and Analgesic Applications

The synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones has been evaluated for their potential anti-inflammatory and analgesic activities. This research led to the identification of compounds with significant COX-2 selectivity, indicating potential for the development of new medications with minimized gastrointestinal and cardiovascular side effects (Sharma & Bansal, 2016).

Antimicrobial Properties

The exploration of novel compounds with antimicrobial properties is crucial in addressing the challenge of antibiotic resistance. Synthesis and characterization of oxazine bearing pyridine scaffolds have revealed potential antimicrobial agents, demonstrating the versatility of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one derivatives in contributing to this field (Desai et al., 2017).

Neurotropic Activity

The neurotropic activity of derivatives, such as 3-(arylmethyl)aminopyridine-2(1H)-ones, derived from the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes, is an area of active investigation. Some derivatives have shown higher potential neurotropic activity than comparator drugs, indicating the potential for new therapeutic agents in neurology and psychiatry (Palamarchuk et al., 2021).

Safety And Hazards

The safety and hazards associated with “2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one” would depend on its properties and potential applications. It could be explored for uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2-aminoethyl)-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10/h1-7H,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGCEEXLJALFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512586
Record name 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one

CAS RN

77375-77-0
Record name 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione (2.1 g, 6.1 mmol) and hydrazine (10 mL, 10.0 mmol) (THF) in MeOH (40 mL) was heated to 75° C. A clear solution was formed. After overnight (18 h), the slurry was cooled to room temperature and was filtered and washed with MeOH. The filtrate was concentrated and washed with 20% MeOH/CH2Cl2 to give a yellow solid (LCMS indicated the presence of product). The filtrate was concentrated under vacuum and was carried to next step.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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